molecular formula C7H7ClN2O5 B14638969 Pyridinium, 2-cyano-1-methoxy-, perchlorate CAS No. 54212-22-5

Pyridinium, 2-cyano-1-methoxy-, perchlorate

Cat. No.: B14638969
CAS No.: 54212-22-5
M. Wt: 234.59 g/mol
InChI Key: PVNDGZDABMHESF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium, 2-cyano-1-methoxy-, perchlorate is a pyridinium salt with a cyano group at the 2-position and a methoxy group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 2-cyano-1-methoxy-, perchlorate typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 2-cyano-1-methoxypyridine with perchloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of pyridinium salts, including this compound, often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 2-cyano-1-methoxy-, perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridinium N-oxide derivatives, while substitution reactions can produce various substituted pyridinium salts .

Scientific Research Applications

Pyridinium, 2-cyano-1-methoxy-, perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridinium, 2-cyano-1-methoxy-, perchlorate involves its interaction with specific molecular targets. The cyano and methoxy groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 2-cyano-1-methoxy-, perchlorate is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a valuable compound for specific applications in research and industry .

Properties

CAS No.

54212-22-5

Molecular Formula

C7H7ClN2O5

Molecular Weight

234.59 g/mol

IUPAC Name

1-methoxypyridin-1-ium-2-carbonitrile;perchlorate

InChI

InChI=1S/C7H7N2O.ClHO4/c1-10-9-5-3-2-4-7(9)6-8;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

PVNDGZDABMHESF-UHFFFAOYSA-M

Canonical SMILES

CO[N+]1=CC=CC=C1C#N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.